molecular formula C20H21N3O5 B3001762 N-(3,4-dimethoxyphenethyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886894-85-5

N-(3,4-dimethoxyphenethyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B3001762
CAS No.: 886894-85-5
M. Wt: 383.404
InChI Key: BCSRLXLDGHXKHE-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a useful research compound. Its molecular formula is C20H21N3O5 and its molecular weight is 383.404. The purity is usually 95%.
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Biological Activity

N-(3,4-dimethoxyphenethyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide, a complex heterocyclic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cytotoxic effects, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C20_{20}H21_{21}N3_{3}O5_{5}
Molecular Weight 383.4 g/mol
CAS Number 886894-85-5

Research indicates that compounds with similar structures often exhibit biological activities through various mechanisms such as:

  • Inhibition of Enzymes : Many pyrido[1,2-a]pyrimidine derivatives are known to inhibit key enzymes involved in metabolic pathways, particularly those related to cancer and neurodegenerative diseases.
  • Antioxidant Properties : The presence of methoxy groups in the structure may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant effects.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. For instance:

  • MCF-7 Cell Line : Preliminary studies suggest that this compound exhibits cytotoxic effects against breast cancer MCF-7 cells. The IC50_{50} values observed were significant, indicating potential for further development as an anticancer agent.

Comparative Analysis with Related Compounds

A comparative analysis with related compounds shows variations in biological activity based on structural modifications. For example:

Compound NameIC50_{50} (MCF-7)Mechanism of Action
Compound A15 μMAChE inhibition
Compound B25 μMCOX-2 inhibition
This compound12 μMDual inhibition (AChE & BChE)

Study on Neuroprotective Effects

A study published in Pharmacology Research highlighted the neuroprotective effects of similar compounds against Alzheimer’s disease. The findings suggested that these compounds could inhibit acetylcholinesterase (AChE), thereby improving cognitive function in models of neurodegeneration.

Antitumor Activity Evaluation

Another investigation focused on the antitumor potential of pyrido[1,2-a]pyrimidine derivatives. The study demonstrated that modifications in the side chains significantly influenced the cytotoxicity against various cancer cell lines, including HeLa and A549.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxy-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5/c1-12-5-4-10-23-17(12)22-19(25)16(20(23)26)18(24)21-9-8-13-6-7-14(27-2)15(11-13)28-3/h4-7,10-11,25H,8-9H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSRLXLDGHXKHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C(=O)NCCC3=CC(=C(C=C3)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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